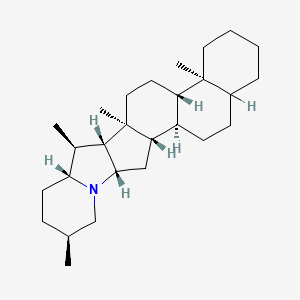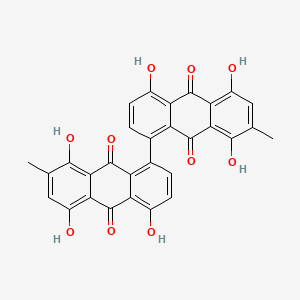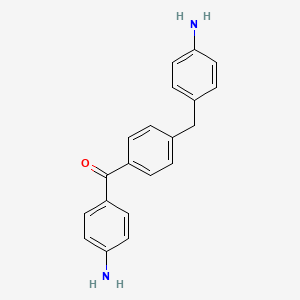
(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one
Vue d'ensemble
Description
(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one, also known as 6-MAP, is a synthetic steroid that has been used in scientific research for its potential applications in the fields of medicine and pharmacology. This compound is a derivative of the naturally occurring hormone progesterone, and has been shown to have a number of interesting properties that make it a valuable tool for researchers.
Mécanisme D'action
The mechanism of action of (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one is not fully understood, but it is believed to act through binding to progesterone receptors in the body. This binding can lead to a number of downstream effects, including the suppression of inflammation and the modulation of immune responses.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects in the body. These include the suppression of cytokine production, the inhibition of T-cell proliferation, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-angiogenic effects, which may make it a useful tool in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one in lab experiments is its ability to selectively bind to progesterone receptors, which can allow researchers to study the effects of progesterone on various biological systems. However, one of the limitations of using this compound is that it is a synthetic compound, and may not fully replicate the effects of naturally occurring progesterone in the body.
Orientations Futures
There are a number of potential future directions for research on (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one. These include investigating its potential use as a treatment for autoimmune diseases, exploring its anti-cancer properties, and further elucidating its mechanisms of action. Additionally, there may be opportunities to develop new drugs based on the structure of this compound, which could have a range of therapeutic applications.
Applications De Recherche Scientifique
(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one has been used in a variety of scientific research applications, including studies on the mechanisms of action of steroid hormones, the development of new drugs for the treatment of cancer and other diseases, and the investigation of the effects of steroids on the immune system. In particular, this compound has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
[(3S,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-6,10,13-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,17-20,27H,6-12H2,1-5H3/t14-,17-,18+,19-,20-,22+,23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVZWAWQENIRKD-CKRBXLRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57-16-9 | |
| Record name | 3-Hydroxy-6-alpha-methyl-17-acetoxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(ACETYLOXY)-3-HYDROXY-6-METHYL-PREGN-4-EN-20-ONE, (3.BETA.,6.ALPHA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK5J1R2YDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






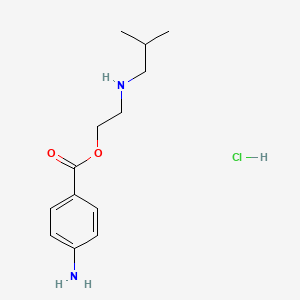

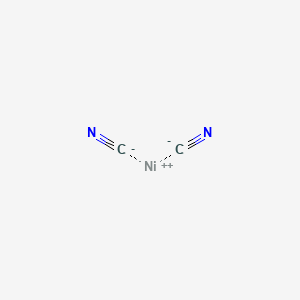
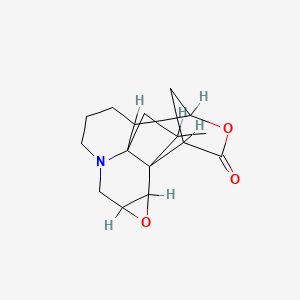

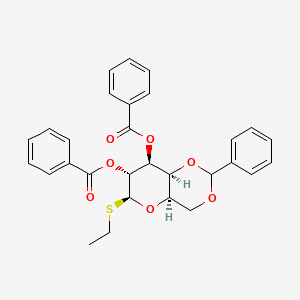
![n-[(2-Bromo-4-methylphenyl)carbamothioyl]-2-furamide](/img/structure/B3343771.png)
